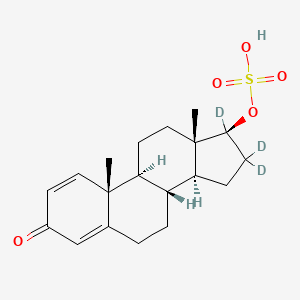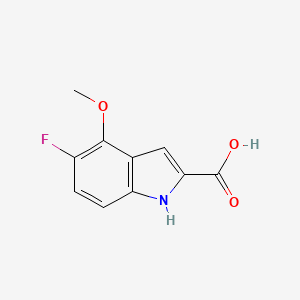
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C12H19BrClOSi. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenoxy group, which is further bonded to a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of (4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-chlorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-2-chlorophenol+tert-butyl dimethylsilyl chlorideBasethis compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenoxy group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and the protection of hydroxyl groups.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and in medicinal chemistry research to explore new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenoxy group can participate in nucleophilic aromatic substitution reactions, while the silyl group can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
(4-Bromo-2-chlorophenoxy)(tert-butyl)dimethylsilane can be compared with other similar compounds such as:
(4-Bromo-2-chlorophenoxy)butanoic acid: This compound has a similar phenoxy group but differs in the presence of a butanoic acid moiety instead of the silyl group.
(4-Bromophenoxy)(tert-butyl)dimethylsilane: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,6-di-tert-butylphenol: This compound has additional tert-butyl groups on the phenol ring, which can influence its reactivity and steric properties.
The uniqueness of this compound lies in its combination of halogen atoms and the silyl group, which provides a versatile platform for various chemical transformations.
Propiedades
Fórmula molecular |
C12H18BrClOSi |
|---|---|
Peso molecular |
321.71 g/mol |
Nombre IUPAC |
(4-bromo-2-chlorophenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3 |
Clave InChI |
CQOOCDRDHMXUPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


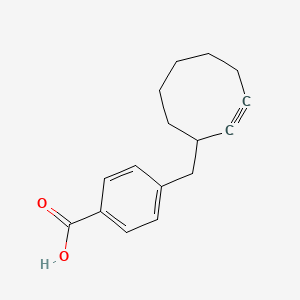
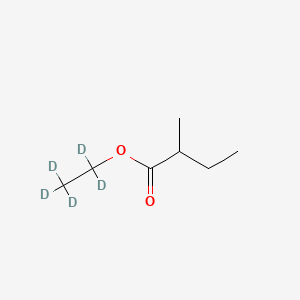
![(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B13450672.png)
![(6S,7aR)-6-fluoro-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13450687.png)
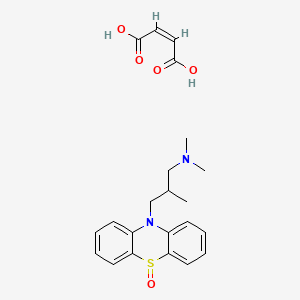
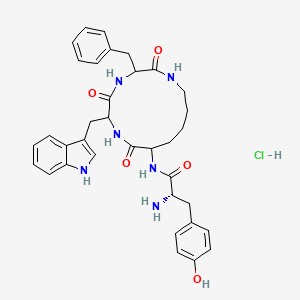
![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)


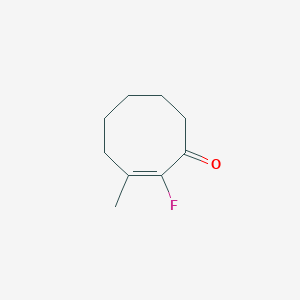
![5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13450714.png)
![[(But-3-yn-1-yl)(methyl)sulfamoyl]amine](/img/structure/B13450729.png)
